1-{4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}-1H-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}-1H-benzotriazole is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific and industrial applications due to its ability to undergo specific chemical reactions and its potential as a functional material.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}-1H-benzotriazole typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with a triazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Safety measures are also implemented to handle the highly reactive fluorine-containing intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
1-{4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where specific functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds[5][5].
Scientific Research Applications
1-{4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}-1H-benzotriazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of 1-{4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}-1H-benzotriazole involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms contribute to its high reactivity and ability to form stable complexes with various substrates. This interaction can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1,1,1,3,3,3-hexafluoro-2-propanol
- Tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silane
- 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Uniqueness
What sets 1-{4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}-1H-benzotriazole apart is its unique combination of triazine and benzotriazole moieties, along with the presence of multiple fluorine atoms. This structure imparts exceptional stability, reactivity, and versatility, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C15H6F12N6O2 |
---|---|
Molecular Weight |
530.23 g/mol |
IUPAC Name |
1-[4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1,3,5-triazin-2-yl]benzotriazole |
InChI |
InChI=1S/C15H6F12N6O2/c16-12(17,18)7(13(19,20)21)34-10-28-9(33-6-4-2-1-3-5(6)31-32-33)29-11(30-10)35-8(14(22,23)24)15(25,26)27/h1-4,7-8H |
InChI Key |
XNJNWDBDNUHHBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=NC(=NC(=N3)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.